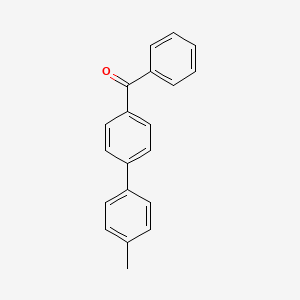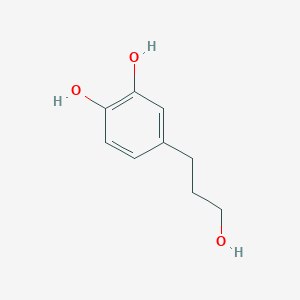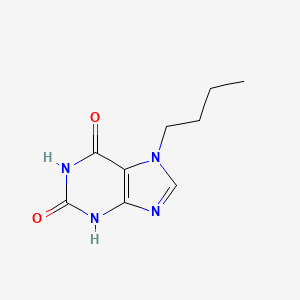
7-Butylxanthine
Vue d'ensemble
Description
7-Butylxanthine, also known as 7-methyltheophylline, is a naturally occurring purine alkaloid found in green tea, coffee, and cocoa. It is a structural analog of caffeine, and is an important intermediate in the synthesis of several other purine alkaloids. This compound has a wide range of applications in scientific research and is used in many laboratory experiments.
Applications De Recherche Scientifique
7-Butylxanthine has a wide range of applications in scientific research. It has been used in studies of the effects of caffeine on the central nervous system, as well as in studies of the biochemical and physiological effects of caffeine. It has also been used in studies of the effects of caffeine on the cardiovascular system and in studies of the effects of caffeine on the metabolism. Additionally, this compound has been used in studies of the pharmacology of caffeine and its metabolites.
Mécanisme D'action
7-Butylxanthine acts as an adenosine receptor antagonist, blocking the action of adenosine in the body. Adenosine is a neurotransmitter that is involved in many physiological processes, including sleep, arousal, and cardiovascular regulation. By blocking the action of adenosine, this compound can produce stimulant effects, such as increased alertness and wakefulness.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to increase alertness and wakefulness, as well as to increase heart rate and blood pressure. Additionally, this compound has been shown to increase energy expenditure and to increase the release of epinephrine and norepinephrine. It has also been shown to increase the release of dopamine and serotonin, which can produce feelings of pleasure and reward.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 7-Butylxanthine in laboratory experiments is that it is a relatively safe and cost-effective method of studying the effects of caffeine on the body. Additionally, it is a relatively stable compound and is not rapidly metabolized in the body, making it a good choice for long-term studies. However, this compound is not as potent as caffeine, and it is not as widely available as caffeine, which can make it difficult to obtain in some areas.
Orientations Futures
The future of 7-Butylxanthine as a research tool is promising. It has a wide range of potential applications, including studies of the effects of caffeine on the central nervous system, the cardiovascular system, and the metabolism. Additionally, this compound could be used to study the pharmacology of caffeine and its metabolites, as well as to study the biochemical and physiological effects of caffeine. Furthermore, this compound could be used to study the effects of caffeine on behavior, such as its effects on alertness, wakefulness, and mood. Finally, this compound could be used to study the long-term effects of caffeine on the body.
Propriétés
IUPAC Name |
7-butyl-3H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-2-3-4-13-5-10-7-6(13)8(14)12-9(15)11-7/h5H,2-4H2,1H3,(H2,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPZQTMJNRWTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438203 | |
| Record name | 7-Butylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60942-23-6 | |
| Record name | 7-Butylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



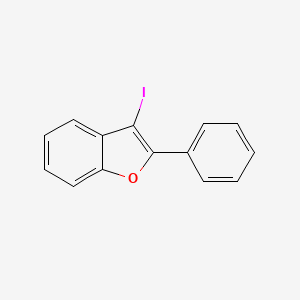
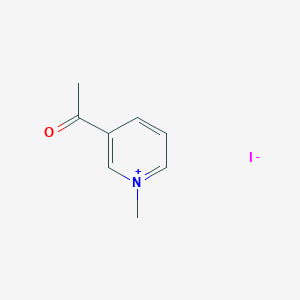


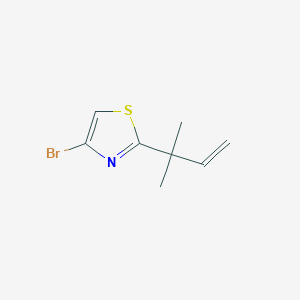


![6-Vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1624895.png)
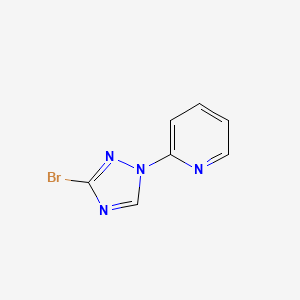
![4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1624898.png)
